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Cetyl Behenate

Cat. No.: B1596014
CAS No.: 42233-11-4
M. Wt: 565.0 g/mol
InChI Key: UEDYHQHDUXDFGA-UHFFFAOYSA-N
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Description

Overview of Long-Chain Fatty Acid Esters in Scientific Inquiry

Long-chain fatty acid esters are a diverse group of organic molecules that play crucial roles in various biological and industrial processes. These esters, formed from the reaction of a long-chain fatty acid and an alcohol, are fundamental components of waxes, lipids, and other natural products. In scientific research, they are investigated for their unique physical and chemical properties, which are largely determined by the length and degree of saturation of their carbon chains.

Researchers are particularly interested in their functions as signaling molecules, energy storage compounds, and structural components of cell membranes. nih.gov For instance, long-chain fatty acyl-CoA esters are known to regulate cellular energy metabolism. nih.gov The study of these esters often involves their synthesis, purification, and characterization to understand their behavior in different systems. epa.govacs.org Their solubility in various organic solvents is a key area of investigation, as it dictates their application in different chemical processes. epa.gov Furthermore, the modification of long-chain fatty acid esters can enhance their biological activities, opening avenues for new therapeutic agents. mdpi.com

Rationale for Comprehensive Academic Investigation of Hexadecyl Docosanoate

Hexadecyl docosanoate (also known as cetyl behenate) is a specific long-chain fatty acid ester that has become a subject of focused academic investigation due to its distinct characteristics and potential applications. nih.gov It is a wax monoester, a subclass of fatty acid esters, and is found in various natural sources. imsc.res.innih.gov The compound's long, saturated carbon chains give it unique thermal and physical properties, making it a valuable subject for material science research.

The investigation into hexadecyl docosanoate is driven by the need to understand the structure-property relationships in long-chain esters. Its presence in natural waxes, such as those found on plant cuticles, suggests a role in providing protective barriers. scispace.com Furthermore, its synthesis and characterization provide a model for understanding the behavior of other complex lipids. utwente.nl The study of its chemical and physical properties, including its melting point and solubility, is crucial for its potential use in various industrial applications.

Scope and Research Focus of the Outline

This article focuses exclusively on the chemical compound hexadecyl docosanoate from a scientific research perspective. The scope is strictly limited to an academic discussion of its properties and the reasons for its investigation. The content will adhere to a professional and authoritative tone, presenting detailed research findings and data.

The following sections will provide a comprehensive overview of the known chemical and physical properties of hexadecyl docosanoate, supported by data tables. The discussion will be based on established scientific literature and will not include any information on dosage, administration, or safety profiles. The primary goal is to provide a thorough and scientifically accurate resource for researchers and academics interested in this specific long-chain fatty acid ester.

Chemical and Physical Properties of Hexadecyl Docosanoate

Hexadecyl docosanoate is a solid, waxy substance at room temperature. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₃₈H₇₆O₂ nist.gov
Molecular Weight 565.0088 g/mol nist.gov
IUPAC Name hexadecyl docosanoate nist.gov
CAS Registry Number 42233-11-4 nist.gov
Synonyms This compound, palmityl behenate nih.gov
Appearance White solid utwente.nl
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H76O2 B1596014 Cetyl Behenate CAS No. 42233-11-4

Properties

IUPAC Name

hexadecyl docosanoate
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InChI

InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UEDYHQHDUXDFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C38H76O2
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DSSTOX Substance ID

DTXSID9068376
Record name Docosanoic acid, hexadecyl ester
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Molecular Weight

565.0 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Palmityl behenate
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CAS No.

42233-11-4
Record name Cetyl behenate
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Record name Docosanoic acid, hexadecyl ester
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Ii. Natural Occurrence and Biosynthetic Pathways of Hexadecyl Docosanoate

Distribution and Identification in Biological Sources

While the individual constituent molecules of hexadecyl docosanoate—hexadecanol (B772) and docosanoic acid—are known to be present in various natural waxes, the specific identification of hexadecyl docosanoate itself is not extensively documented in scientific literature. However, the general composition of these natural waxes suggests the potential for its presence.

Presence in Plant Cuticular Waxes

Plant cuticular waxes are complex mixtures of very-long-chain fatty acids (VLCFAs) and their derivatives, which include alkanes, aldehydes, primary and secondary alcohols, ketones, and wax esters. These waxes form a protective layer on the surface of leaves, fruits, and stems, playing a crucial role in preventing water loss and protecting against environmental stresses.

While specific analyses of plant cuticular waxes from sources like apple (Malus domestica) and grape (Vitis vinifera) have identified a variety of wax esters, the presence of hexadecyl docosanoate has not been explicitly reported. The composition of these esters typically involves a range of fatty acids and fatty alcohols, and the specific combinations can vary significantly between plant species.

Table 1: General Composition of Select Plant Cuticular Waxes

Plant SourceMajor Wax ComponentsReported Ester Composition
Apple (Malus domestica)Alkanes, triterpenoids, fatty acids, primary alcoholsEsters of various fatty acids with C18-C30 primary alcohols
Grape (Vitis vinifera)Triterpenoids, fatty acids, alkanes, primary alcohols, aldehydes, estersAlkyl esters are present, with composition varying by cultivar and developmental stage
Carnauba Palm (Copernicia prunifera)Aliphatic esters (40%), diesters of hydroxycinnamic acid, ω-hydroxycarboxylic acids, fatty alcoholsEsters are predominantly derived from C26-C30 acids and alcohols
Jojoba (Simmondsia chinensis)Wax esters (~97%)Mono-esters of long-chain fatty acids and alcohols

This table presents a generalized overview of the chemical composition of various plant waxes. The specific ester composition, including the potential presence of hexadecyl docosanoate, would require detailed analysis of each plant species.

Occurrence in Animal-Derived Waxes (e.g., Propolis/Bee Wax Esters)

Beeswax, a product of honey bees (Apis mellifera), is a complex mixture of hydrocarbons, free fatty acids, free fatty alcohols, and a significant proportion of wax esters. These esters are primarily composed of fatty acids with chain lengths of C12 to C20 esterified to long-chain fatty alcohols, typically ranging from C24 to C38. While a wide array of esters is present, the specific identification of hexadecyl docosanoate in beeswax is not commonly reported in compositional analyses.

Propolis, a resinous mixture produced by honeybees from tree buds, sap flows, or other botanical sources, also contains a wax fraction. Analysis of propolis has revealed the presence of various lipids, including docosanoic acid. However, the esterification of this acid with hexadecanol to form hexadecyl docosanoate within propolis has not been definitively documented.

Table 2: General Composition of Beeswax

ComponentApproximate Percentage (%)Description
Wax Esters70-80Esters of C12-C20 fatty acids and C24-C38 fatty alcohols
Free Fatty Acids12-14Primarily saturated fatty acids with chain lengths of C24-C32
Hydrocarbons12-16Odd-numbered straight-chain alkanes (C27-C33)
Free Fatty Alcohols~1Chain lengths of C28-C35

This table provides a general compositional breakdown of beeswax. The specific types of wax esters present can vary.

Detection in Botanical Extracts

A study on the chemical composition of extracts from the wild tomato species Solanum habrochaites identified the presence of ethyl docosanoate. While this is not hexadecyl docosanoate, it demonstrates the occurrence of docosanoic acid esters in botanical extracts. The presence of hexadecanol in various plant species is also well-established. The co-occurrence of these precursors in a plant suggests the potential for the formation of hexadecyl docosanoate, even if it has not been specifically isolated and identified in all botanical extracts.

Biochemical Formation Mechanisms

The biosynthesis of wax esters like hexadecyl docosanoate in biological systems is a multi-step process that involves the synthesis of its precursor molecules and their subsequent enzymatic combination.

Enzymatic Esterification within Biological Systems

The final step in the formation of a wax ester is the esterification of a fatty alcohol with a fatty acyl-CoA. This reaction is catalyzed by a class of enzymes known as wax ester synthases/acyl-CoA:diacylglycerol acyltransferases (WS/DGAT). These enzymes facilitate the transfer of the fatty acyl group from coenzyme A to the hydroxyl group of the fatty alcohol, forming the ester linkage and releasing coenzyme A.

The substrate specificity of these enzymes can vary, influencing the types of wax esters produced by an organism. A wax synthase with affinity for both hexadecanol and docosanoyl-CoA would be required for the direct synthesis of hexadecyl docosanoate.

Precursor Metabolite Integration into Biosynthetic Pathways

The formation of hexadecyl docosanoate is dependent on the availability of its two precursor molecules: hexadecanol and docosanoic acid.

Biosynthesis of Hexadecanol (C16 Alcohol): Hexadecanol, also known as cetyl alcohol, is a fatty alcohol. In plants, the biosynthesis of long-chain primary alcohols is typically achieved through the reduction of the corresponding fatty acid. The precursor to hexadecanol is palmitic acid (a C16 fatty acid), a common product of fatty acid synthesis in the plastids. Palmitic acid is activated to palmitoyl-CoA, which can then be reduced to hexadecanal by a fatty acyl-CoA reductase (FAR) enzyme. Subsequently, an aldehyde reductase can convert hexadecanal to hexadecanol.

Biosynthesis of Docosanoic Acid (C22 Fatty Acid): Docosanoic acid, also known as behenic acid, is a very-long-chain saturated fatty acid (VLCFA). The biosynthesis of VLCFAs in plants occurs in the endoplasmic reticulum through the action of a fatty acid elongase (FAE) complex. This complex sequentially adds two-carbon units from malonyl-CoA to a pre-existing long-chain acyl-CoA primer, typically palmitoyl-CoA (C16) or stearoyl-CoA (C18). Through a series of elongation cycles, the fatty acid chain is extended to C20, C22, and longer lengths. Once synthesized, docosanoic acid is activated to docosanoyl-CoA, making it available for incorporation into wax esters.

The co-localization and availability of these two precursors, along with the presence of a suitable wax synthase enzyme, are the key determinants for the biosynthesis of hexadecyl docosanoate in an organism.

Context within Secondary Metabolism of Organisms

Hexadecyl docosanoate is a product of secondary metabolism, synthesized by organisms not for primary metabolic functions like growth and reproduction, but for specialized roles that enhance survival and interaction with the environment. As a major constituent of surface waxes, it plays a crucial role in forming protective barriers.

In plants, epicuticular waxes, which can contain esters like hexadecyl docosanoate, form a hydrophobic layer on the leaves, stems, and fruits. This layer is critical for preventing non-stomatal water loss, a vital adaptation for terrestrial life. It also offers protection against UV radiation, temperature extremes, and mechanical damage. Furthermore, the chemical composition of the wax, including its ester components, can influence interactions with insects and pathogens, acting as a deterrent or, in some cases, an attractant.

In insects, cuticular waxes, which are rich in wax esters, are essential for preventing desiccation. This is particularly important for insects living in arid environments. These waxes can also play a role in chemical communication, with specific ester profiles acting as recognition signals for mating or social behavior.

While the direct presence of hexadecyl docosanoate in marine organisms is less documented, wax esters are known to be significant energy stores for many marine species, particularly copepods and other zooplankton. These organisms synthesize and accumulate large quantities of wax esters in lipid sacs, which serve as a long-term energy reserve and contribute to buoyancy.

The biosynthesis of hexadecyl docosanoate is an energy-intensive process, requiring the coordinated action of several enzymes to produce the necessary long-chain fatty acid and fatty alcohol precursors. The production of this and other wax esters is tightly regulated and often occurs in specific tissues or at particular developmental stages in response to environmental cues.

The following table provides an overview of the general composition of some natural waxes where hexadecyl docosanoate or similar long-chain wax esters may be present.

Natural SourceMajor ComponentsPotential Presence of Hexadecyl Docosanoate
Carnauba Wax Aliphatic esters (40 wt%), diesters of 4-hydroxycinnamic acid (21.0 wt%), ω-hydroxycarboxylic acids (13.0 wt%), and fatty alcohols (12 wt%). The fatty acids and alcohols are predominantly in the C26-C30 range. wikipedia.orgPossible, as part of the complex mixture of long-chain wax esters, though the dominant chain lengths are longer.
Jojoba Oil Almost entirely (~97%) mono-esters of long-chain fatty acids and alcohols. The primary fatty acids and alcohols are C20 and C22. nih.govwikipedia.orgUnlikely to be a major component, as the primary constituents have shorter chain lengths.
Beeswax Mainly esters of fatty acids and various long-chain alcohols. The main constituents are palmitate, palmitoleate, and oleate esters of long-chain (30–32 carbons) aliphatic alcohols. wikipedia.orgPossible, as a minor component within the complex mixture of wax esters.

Table 1. General Composition of Selected Natural Waxes and the Potential for Hexadecyl Docosanoate Presence. This interactive table summarizes the major chemical constituents of Carnauba wax, Jojoba oil, and Beeswax and assesses the likelihood of finding Hexadecyl docosanoate within them based on their typical fatty acid and fatty alcohol profiles.

Iii. Synthetic Methodologies and Chemical Transformations of Hexadecyl Docosanoate

Chemical Synthesis Approaches

The industrial production of wax esters like hexadecyl docosanoate has traditionally relied on chemical synthesis methods, primarily through the direct esterification of a fatty acid with a fatty alcohol. oup.comapc-as.com

The mechanism begins with the protonation of the carbonyl oxygen of docosanoic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of hexadecanol (B772). masterorganicchemistry.commasterorganicchemistry.com This attack forms a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final product, hexadecyl docosanoate. organic-chemistry.orgmasterorganicchemistry.com To drive the reaction toward the product side and achieve high yields, the equilibrium must be shifted, typically by using an excess of one of the reactants or by continuously removing the water produced during the reaction. organic-chemistry.orgathabascau.cabyjus.com

Fischer esterification necessitates the use of a strong acid catalyst. byjus.com Both Brønsted acids and Lewis acids can be employed to facilitate the reaction. organic-chemistry.org The choice of catalyst influences the reaction rate and conditions required.

Common catalytic systems include:

Brønsted Acids : Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are frequently used due to their effectiveness and low cost. masterorganicchemistry.com

Lewis Acids : Various Lewis acids can also catalyze the reaction.

Heterogeneous Catalysts : Solid acid catalysts like graphene oxide or ion-exchange resins (e.g., Amberlyst-15) are also effective and offer the advantage of being easily separable from the reaction mixture, simplifying purification and allowing for catalyst recycling.

Reaction conditions typically involve heating the mixture of docosanoic acid, hexadecanol, and the catalyst, often under reflux. The specific temperature is dependent on the reactants and the solvent used, if any.

Table 1: Catalytic Systems for Fischer Esterification

Catalyst Catalyst Type Typical Reaction Conditions Key Advantages
Sulfuric Acid (H₂SO₄) Homogeneous Brønsted Acid High temperature, often with one reactant in excess. Low cost, high reactivity.
p-Toluenesulfonic Acid (TsOH) Homogeneous Brønsted Acid High temperature, can be used with azeotropic water removal. Effective, solid form is easier to handle than H₂SO₄.
Amberlyst-15 Heterogeneous Acid High temperature, suitable for continuous flow or batch reactors. Reusable, easy to separate from product, reduces waste. researchgate.net

Maximizing the yield and selectivity of hexadecyl docosanoate synthesis requires careful control over several reaction parameters. Because the reaction is in equilibrium, strategies focus on manipulating conditions to favor product formation according to Le Châtelier's Principle. athabascau.ca

Key parameters for optimization include:

Molar Ratio of Reactants : Using a large excess of one reactant, typically the less expensive one (often the alcohol), can shift the equilibrium towards the ester product.

Temperature : Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or degradation of the reactants or products. The optimal temperature is a balance between reaction rate and product stability.

Catalyst Loading : The concentration of the acid catalyst affects the reaction rate. An optimal loading must be determined to ensure a reasonable reaction time without causing unwanted side reactions.

Water Removal : The continuous removal of water is one of the most effective strategies to drive the reaction to completion. This is often achieved through azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents like molecular sieves. organic-chemistry.org

Table 2: Optimization of Reaction Parameters for Yield and Selectivity

Parameter Variation Effect on Yield and Selectivity Rationale
Substrate Molar Ratio Increasing the excess of hexadecanol to docosanoic acid. Increases yield. Shifts the reaction equilibrium to favor product formation.
Reaction Temperature Increasing temperature up to an optimal point. Increases reaction rate and yield. Provides sufficient activation energy for the reaction. Beyond the optimum, side reactions may occur.
Catalyst Concentration Increasing catalyst loading to an optimal level. Increases reaction rate. A higher concentration of catalyst accelerates the attainment of equilibrium.

| Water Removal | Implementing continuous removal of water. | Significantly increases yield, approaching completion. | Removes a product, forcing the equilibrium to shift towards the formation of more products. |

On a large scale, the chemical synthesis of wax esters is performed using direct esterification at high temperatures with an inorganic catalyst. apc-as.com While effective, this process presents several challenges. The high energy input required makes the process costly. apc-as.com Furthermore, the harsh reaction conditions can lead to the formation of colored and odorous byproducts, necessitating extensive and expensive downstream purification steps. apc-as.com

Modern industrial considerations are increasingly focused on sustainability. This includes minimizing energy consumption, reducing waste, and utilizing renewable feedstocks derived from plant resources rather than petroleum. oup.com Catalyst recovery and reuse are also critical for improving the economic and environmental profile of the process. The use of heterogeneous catalysts is advantageous in this regard, as they can be more easily separated and recycled compared to homogeneous catalysts.

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis represents a "green" alternative to traditional chemical methods for producing hexadecyl docosanoate. apc-as.com This approach utilizes lipases as biocatalysts, which offer high specificity and operate under mild conditions, leading to higher quality products with fewer impurities. nih.govmdpi.com

Lipases (EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of triglycerides. nih.govresearchgate.net However, in environments with low water content, such as non-aqueous organic solvents, the thermodynamic equilibrium shifts, and lipases can efficiently catalyze the reverse reaction: esterification. nih.govmdpi.comresearchgate.net This makes them ideal for synthesizing wax esters from fatty acids and fatty alcohols.

The reaction is typically carried out in a hydrophobic organic solvent like hexane, isooctane, or dodecane. researchgate.netacs.org The solvent provides a favorable environment for lipase activity and helps to solubilize the long-chain, nonpolar substrates. acs.org Immobilized lipases are commonly used, as immobilization enhances their stability and allows for easy recovery and reuse over multiple reaction cycles. researchgate.netnih.gov

The most widely used and effective lipases for wax ester synthesis are immobilized lipase B from Candida antarctica (commercially known as Novozym 435) and lipase from Rhizomucor miehei (Lipozyme RM IM). nih.govresearchgate.net These biocatalysts have demonstrated high conversion rates for the synthesis of various wax esters. nih.govresearchgate.net The enzymatic process offers several advantages over chemical routes, including:

Mild Reaction Conditions : Reactions are conducted at lower temperatures (<80°C), reducing energy consumption and preventing thermal degradation of products. apc-as.com

High Specificity : Lipases exhibit high chemo-, regio-, and stereoselectivity, which minimizes the formation of by-products and simplifies purification. researchgate.netnih.gov

Environmental Benefits : The process avoids the use of corrosive acids or bases and generates less waste. apc-as.com

Optimization of enzymatic synthesis involves adjusting parameters such as temperature, substrate molar ratio, enzyme amount, and the removal of water to achieve maximum conversion. nih.gov For instance, studies on similar wax esters have shown that yields greater than 90% can be achieved under optimized conditions. researchgate.net

Table 3: Lipase Systems for Enzymatic Wax Ester Synthesis

Lipase Source Commercial Name Optimal Temperature (°C) Solvent Substrate Molar Ratio (Alcohol:Acid) Achieved Conversion/Yield
Candida antarctica Novozym 435 50-65 Hexane, Dodecane 1:1 to 3:1 >90% nih.govresearchgate.net
Rhizomucor miehei Lipozyme RM IM 45-65 n-Hexane 1:1 to 3:1 ~94% nih.gov
Thermomyces lanuginosus TLL ~64 Heptane 1:1 ~91% nih.gov

Process Intensification Techniques (e.g., Ultrasound-Assisted Synthesis)

The synthesis of wax esters like hexadecyl docosanoate can be significantly enhanced through process intensification techniques, which aim to improve reaction efficiency, reduce reaction times, and lower energy consumption. researchgate.net Ultrasound-assisted synthesis is a prominent example of such a technique, leveraging the phenomenon of acoustic cavitation to accelerate chemical reactions. ksu.edu.samdpi.com

The application of ultrasound to a liquid reaction medium generates and collapses microscopic bubbles, creating localized hot spots with extreme temperatures and pressures. ksu.edu.sa This effect enhances mass transfer, particularly in heterogeneous systems, and increases the surface area of catalysts or immiscible reactants. nih.gov In the context of enzymatic esterification to produce hexadecyl docosanoate, ultrasound can overcome mass transfer limitations between the long-chain substrates (hexadecanol and docosanoic acid) and the enzyme catalyst, which is often immobilized. nih.gov

Research on the ultrasound-assisted enzymatic synthesis of other cosmetic esters, such as 2-ethylhexyl stearate, has demonstrated a significant reduction in reaction time compared to conventional mechanical stirring methods. nih.gov For instance, a maximum conversion of 95.87% was achieved in 3 hours with ultrasound, whereas the conventional method required 7 hours. nih.gov This acceleration is attributed to the improved dispersion of the enzyme and substrates, effectively increasing the catalytic efficiency. researchgate.net The technique has proven especially valuable in solvent-free systems, which are environmentally advantageous but often hampered by the high viscosity and poor miscibility of reactants. nih.gov

ParameterConventional StirringUltrasound-Assisted MethodReference
Reaction Time for >95% Conversion~7 hours~3-4 hours nih.gov
Primary Mechanism of EnhancementBulk mixingAcoustic cavitation, enhanced mass transfer ksu.edu.sa
Key AdvantageSimplicityReduced reaction time, increased efficiency researchgate.netnih.gov
Suitability for Solvent-Free SystemsLimited by viscosity and miscibilityHigh, overcomes immiscibility issues nih.gov

Substrate Specificity and Enzyme Engineering for Hexadecyl Docosanoate Production

The enzymatic production of hexadecyl docosanoate is critically dependent on the substrate specificity of the lipase used as a biocatalyst. researchgate.netnih.gov Lipases exhibit varying degrees of specificity based on several factors, including the chain length of the fatty acid and alcohol, the position of the ester bond, and stereochemistry. researchgate.netnih.govsemanticscholar.org For the synthesis of a very long-chain wax ester like hexadecyl docosanoate, a lipase that efficiently recognizes and binds both C16 alcohol (hexadecanol) and C22 fatty acid (docosanoic acid) is required.

The substrate specificity of a lipase is determined by the three-dimensional structure of its active site, particularly the binding pocket and the "lid" domain—a flexible structure that controls substrate access to the catalytic center. semanticscholar.orgmdpi.com The size, shape, and hydrophobicity of the binding pocket dictate which substrates can be accommodated. semanticscholar.org For instance, lipases with long, deep, and hydrophobic binding crevices are generally more active towards long-chain fatty acids. semanticscholar.org

Enzyme engineering techniques, such as rational design and directed evolution, are employed to alter and improve the natural specificity of lipases. mdpi.com

Rational Design (Site-Directed Mutagenesis): This approach involves making specific changes to the amino acid sequence of the enzyme's active site or lid region. mdpi.com By modifying residues within the substrate-binding pocket, it is possible to enhance the affinity for very long-chain substrates like docosanoic acid and hexadecanol.

Directed Evolution: This method involves creating a large library of enzyme variants through random mutagenesis and then screening for mutants with improved activity towards the desired substrates. This can yield enzymes with enhanced catalytic efficiency for producing hexadecyl docosanoate.

Studies have shown that modifying the lid region can significantly impact lipase activity and substrate specificity. semanticscholar.org By engineering these key structural features, it is possible to develop bespoke biocatalysts tailored for the high-yield production of specific wax esters. mdpi.com

Engineering StrategyTarget Region in LipaseObjective for Hexadecyl Docosanoate SynthesisReference
Rational DesignSubstrate-binding pocket, Lid domainIncrease affinity for C22 fatty acid and C16 alcohol mdpi.com
Directed EvolutionEntire gene (random mutagenesis)Screen for variants with higher catalytic efficiency mdpi.com

Integration of Biotransformation Strategies for Novel Compound Discovery

The biosynthesis of wax esters involves two key enzymes: a fatty acyl-CoA reductase (FAR), which reduces a fatty acyl-CoA to a fatty alcohol, and a wax ester synthase (WS), which esterifies the fatty alcohol with another fatty acyl-CoA. oup.comiastate.edunih.gov By integrating these biosynthetic pathways into microbial hosts like Saccharomyces cerevisiae or Escherichia coli, it is possible to create cell factories for producing specific wax esters. nih.govnih.gov This platform can be further leveraged for the discovery of novel compounds related to hexadecyl docosanoate.

Metabolic engineering allows for the manipulation of the host organism's fatty acid profile. oup.com For example, by introducing specific elongases or desaturases, the pool of available fatty acyl-CoAs can be shifted towards very long-chain fatty acids (VLCFAs) like docosanoic acid (C22). researchgate.netdtu.dk The functional characterization of various FAR and WS enzymes from different sources reveals a range of substrate specificities. nih.gov By combining different FARs and WSs in an engineered host, a combinatorial biosynthesis approach can be used to generate a library of novel wax esters.

For instance, co-expressing an acyl-ACP thioesterase that produces medium-chain fatty acids with a WS that has broad substrate specificity can lead to the formation of novel wax esters with varied chain lengths. nih.gov Furthermore, introducing other biotransformation enzymes, such as hydroxylases or epoxidases, could functionalize the fatty acid or fatty alcohol chains either before or after esterification. This strategy opens pathways to create novel derivatives of hexadecyl docosanoate with unique physical and chemical properties for potential use as new biolubricants, emulsifiers, or cosmetic ingredients.

Chemical Reactivity and Degradation Pathways

Hexadecyl docosanoate, as an ester, is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the constituent alcohol (hexadecanol) and carboxylic acid (docosanoic acid). This process can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. chemistrysteps.com It is an equilibrium process, meaning the reaction is reversible. To drive the reaction towards the products (hydrolysis), a large excess of water is typically used. The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The process is generally slow and may require elevated temperatures. chemistrysteps.com

Hydrolysis TypeCatalystKey FeatureProductsReference
AcidicAcid (e.g., H₂SO₄)Reversible (Equilibrium)Docosanoic acid + Hexadecanol chemistrysteps.com
Basic (Saponification)Base (e.g., NaOH)IrreversibleSodium docosanoate + Hexadecanol libretexts.orgchemistrysteps.comnih.govuit.no

The long alkyl chains of hexadecyl docosanoate can be subjected to oxidative cleavage, a process that breaks carbon-carbon bonds. mdpi.com This reaction can be initiated at sites of unsaturation (if any were present) or, under more forceful conditions, on the saturated alkyl chains. The ester functional group itself can also be a site for oxidative reactions.

Enzymatic systems, such as those involving cytochrome P450, can catalyze the oxidative cleavage of esters. nih.govnih.gov The mechanism often involves hydroxylation at the α-carbon of the alcohol or acyl component, leading to an unstable intermediate that decomposes. For example, hydroxylation at the carbon adjacent to the ester oxygen (on the hexadecyl group) would yield an unstable hemiacetal-like intermediate that could break down to form docosanoic acid and hexadecanal. nih.gov

Chemical methods using strong oxidizing agents can cleave the C-C bonds of the fatty acid or alcohol chains. mdpi.comresearchgate.net For instance, ozonolysis is a powerful technique for cleaving double bonds, and while hexadecyl docosanoate is saturated, similar principles apply to more aggressive oxidation processes that can generate radicals along the alkyl chains, leading to a mixture of shorter-chain carboxylic acids and other fragments. mdpi.commdpi.com

The ester group of hexadecyl docosanoate can be reduced to yield two primary alcohols. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon. This process occurs twice, first displacing the hexadecyloxy group to form an intermediate aldehyde (docosanal), which is then rapidly reduced to the corresponding primary alcohol.

Hexadecyl docosanoate + LiAlH₄ → Docosanol + Hexadecanol

This pathway is distinct from the biosynthetic reduction where a fatty acyl-CoA is reduced to a fatty alcohol. labinsights.nl The chemical reduction of the ester cleaves the molecule and reduces the carboxyl group, resulting in the formation of two separate alcohol molecules corresponding to the original acid and alcohol moieties. acs.org

Iv. Advanced Characterization and Analytical Methodologies for Hexadecyl Docosanoate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural characterization of Hexadecyl docosanoate, offering precise information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise structure of Hexadecyl docosanoate. Both ¹H and ¹³C NMR provide critical data for confirming the ester linkage and analyzing the conformation of the long alkyl chains. nih.govauremn.org.brnih.gov

In a typical ¹H NMR spectrum of Hexadecyl docosanoate, distinct signals corresponding to different proton environments are observed. The protons on the carbon adjacent to the ester oxygen (the α-methylene group of the hexadecyl moiety) typically appear as a triplet at approximately 4.05 ppm. The α-methylene protons of the docosanoate moiety resonate as a triplet around 2.2-2.3 ppm. The numerous methylene groups within the long alkyl chains produce a large, overlapping signal in the 1.2-1.4 ppm region, while the terminal methyl groups of both the hexadecyl and docosanoyl chains appear as triplets at approximately 0.88 ppm. nih.gov Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed to confirm the connectivity between protons and carbons, respectively, further solidifying the structural assignment. nih.govmdpi.com

¹³C NMR spectroscopy provides complementary information, with the carbonyl carbon of the ester group exhibiting a characteristic resonance in the range of 173-174 ppm. nih.govlibretexts.org The carbon of the α-methylene group of the hexadecyl portion appears around 64-65 ppm, while the α-methylene carbon of the docosanoate portion is found at approximately 34-35 ppm. The internal methylene carbons of the long chains produce a series of signals around 22-32 ppm, and the terminal methyl carbons resonate at approximately 14 ppm. nih.govlibretexts.org The chemical shifts in both ¹H and ¹³C NMR are crucial for confirming the ester linkage between hexadecanol (B772) and docosanoic acid.

Conformational analysis of the long alkyl chains can be inferred from the resolution and multiplicity of the NMR signals. auremn.org.brrsc.orgdoi.org In solution, these chains are typically flexible and rapidly interconverting between different conformations, leading to averaged signals. However, solid-state NMR could provide more detailed information about the packing and conformation of the molecules in a crystalline state.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Hexadecyl Docosanoate

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₃ (Hexadecyl & Docosanoyl)~0.88 (t)~14
-(CH₂)n- (Internal methylenes)~1.2-1.4 (m)~22-32
-CH₂-C=O (Docosanoyl α-methylene)~2.2-2.3 (t)~34-35
-O-CH₂- (Hexadecyl α-methylene)~4.05 (t)~64-65
-C=O (Ester carbonyl)-~173-174

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. t = triplet, m = multiplet.

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of Hexadecyl docosanoate and for obtaining structural information through the analysis of its fragmentation patterns. nih.govnih.govnih.govresearchgate.netresearchgate.net The choice of ionization technique significantly influences the resulting mass spectrum.

Electron Ionization (EI) is a hard ionization technique that typically leads to extensive fragmentation and often a weak or absent molecular ion peak. nih.gov For Hexadecyl docosanoate (molecular weight 564.99 g/mol ), the molecular ion ([M]⁺˙) would be observed at m/z 564. Key fragment ions in the EI spectrum of wax esters include the acylium ion ([RCO]⁺), which for the docosanoyl portion would be at m/z 323, and ions corresponding to the protonated fatty acid ([RCOOH₂]⁺) at m/z 341. nih.govresearchgate.net Fragments related to the alcohol moiety are also observed, such as an ion corresponding to the loss of a water molecule from the alcohol ([R'-H]⁺˙). nih.gov

Softer ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are preferred for observing the intact molecule. nih.govresearchgate.netnih.gov With these methods, Hexadecyl docosanoate is typically observed as a protonated molecule ([M+H]⁺) at m/z 565 or as an adduct with cations like sodium ([M+Na]⁺) at m/z 587 or ammonium ([M+NH₄]⁺) at m/z 582. researchgate.net

Tandem mass spectrometry (MS/MS) experiments on these precursor ions provide valuable structural information. Collision-induced dissociation (CID) of the [M+H]⁺ or [M+NH₄]⁺ ion of Hexadecyl docosanoate would be expected to yield characteristic product ions corresponding to the fatty acid and fatty alcohol components, confirming the identity of the ester. nih.govresearchgate.net

Table 2: Expected Mass Spectrometry Fragments for Hexadecyl Docosanoate

Ionm/z (Expected)Ionization TechniqueDescription
[M]⁺˙564EIMolecular Ion
[M+H]⁺565ESI, APCIProtonated Molecule
[M+Na]⁺587ESISodium Adduct
[M+NH₄]⁺582ESI, APCIAmmonium Adduct
[C₂₁H₄₃CO]⁺323EI, CIDDocosanoyl Acylium Ion
[C₂₁H₄₃COOH₂]⁺341EI, CIDProtonated Docosanoic Acid

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation and quantification of Hexadecyl docosanoate from complex mixtures, such as natural waxes or synthetic reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like Hexadecyl docosanoate. nih.govnih.govresearchgate.netnih.gov In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer for detection and identification. rjpbcs.comijfans.org

For the analysis of intact wax esters like Hexadecyl docosanoate, high-temperature capillary columns are required due to their high boiling points. nih.govbenchmark-lab.com A typical analysis would involve a temperature-programmed oven to elute the compound. The retention time of Hexadecyl docosanoate is a key parameter for its identification. nih.gov

The mass spectrometer provides confirmation of the identity of the eluting peak by comparing its mass spectrum with known standards or library spectra. thepharmajournal.comphytojournal.com For quantitative analysis, a calibration curve can be constructed using a known concentration of a Hexadecyl docosanoate standard. An internal standard is often used to improve the accuracy and precision of the quantification. internationaloliveoil.org

Standard hot split/splitless injection techniques in GC can sometimes lead to the thermal degradation of high molecular weight, thermally labile compounds like wax esters. chromatographyonline.comyoutube.com Advanced injection techniques, such as cold on-column injection, are employed to mitigate these issues. nih.govglsciences.euwaters.com

In cold on-column injection, the sample is introduced directly into the capillary column at a low initial oven temperature, below the boiling point of the solvent. glsciences.eu This prevents sample discrimination and thermal decomposition in the injector. chromatographyonline.com The oven temperature is then gradually increased to volatilize the analytes and initiate the chromatographic separation. This technique is particularly advantageous for the analysis of complex wax mixtures containing a range of esters with varying chain lengths and volatilities, ensuring a more accurate representation of the sample composition. ucr.edu

Liquid chromatography (LC) is a versatile technique for the separation and purification of Hexadecyl docosanoate, especially when dealing with complex samples or when larger quantities of the pure compound are needed. chromatographyonline.comnih.gov High-Performance Liquid Chromatography (HPLC) is commonly used for this purpose. nih.govnih.gov

Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is an effective method for separating wax esters. nih.govnih.gov The separation is based on the hydrophobicity of the molecules, with longer chain esters having longer retention times. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a mixture of wax esters. nih.govnih.gov

Normal-phase HPLC, with a polar stationary phase and a non-polar mobile phase, can also be used for the isolation of wax esters from other lipid classes. researchgate.net Following separation by HPLC, fractions containing the purified Hexadecyl docosanoate can be collected for further analysis by other techniques like NMR or MS. chromatographyonline.com

Microscopic and Thermal Analysis for Structural Organization

Understanding the physical arrangement and thermodynamic properties of Hexadecyl docosanoate is fundamental to predicting its behavior in various applications. Techniques such as X-ray diffraction, polarized light microscopy, and differential scanning calorimetry offer a multi-faceted view of its solid-state characteristics.

X-ray scattering is a powerful, non-destructive technique for probing the structure of materials at different length scales. rigaku.commeasurlabs.com For long-chain esters like Hexadecyl docosanoate, a combination of Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS) provides a hierarchical understanding of its crystalline nature, from molecular packing to nanoscale organization. rigaku.comfrontiersin.org

Wide-Angle X-ray Scattering (WAXS) provides information about the atomic-level arrangement within the material. measurlabs.com It is used to determine the degree of crystallinity and the specific packing of the aliphatic chains of Hexadecyl docosanoate molecules in their solid state. researchgate.net The diffraction patterns obtained from WAXS reveal the unit cell dimensions and symmetry (e.g., orthorhombic, triclinic) of the crystals, which are common for long-chain aliphatic compounds. researchgate.net

Small-Angle X-ray Scattering (SAXS) is employed to analyze larger structural features, typically in the range of 1 to 100 nanometers. rigaku.commalvernpanalytical.com For Hexadecyl docosanoate, SAXS is ideal for characterizing the self-assembled structures, such as lamellae, which are layers formed by the ordered arrangement of the long ester molecules. frontiersin.org This technique can determine the thickness of these lamellar stacks, providing insight into the extended molecular conformation and organization. rigaku.com The combination of these techniques allows for a detailed model of how individual Hexadecyl docosanoate molecules pack together to form larger, ordered domains. frontiersin.org

TechniqueInformation Obtained for Hexadecyl DocosanoateTypical Length Scale
WAXS Degree of crystallinity, unit cell parameters, inter-chain spacing, polymorphic form.Sub-nanometer (Ångströms)
SAXS Lamellar thickness, size and shape of larger crystalline domains, characterization of self-assembled nanostructures.1 - 100 nanometers

Polarized Light Microscopy (PLM) is a valuable technique for visualizing the morphology and texture of crystalline and semi-crystalline materials. mdpi.com Because solid Hexadecyl docosanoate is birefringent, it is well-suited for analysis by PLM. This method allows for the direct observation of the size, shape, and growth of crystals from a melt or solution. mdpi.com As Hexadecyl docosanoate cools from its molten state, PLM can be used to monitor the nucleation and growth of crystalline structures, such as spherulites or lamellae. The resulting images can reveal details about the crystallization kinetics and the final solid-state morphology under different thermal conditions. mdpi.com

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with phase transitions in a material as a function of temperature. nih.gov For Hexadecyl docosanoate, DSC provides precise data on its melting and crystallization behavior. semanticscholar.org A typical DSC thermogram shows an endothermic peak upon heating, corresponding to melting, and an exothermic peak upon cooling, corresponding to crystallization. mdpi.com

Key thermodynamic parameters obtained from DSC analysis include:

Melting Temperature (Tm): The temperature at which the solid-to-liquid phase transition occurs.

Crystallization Temperature (Tc): The temperature at which the liquid-to-solid phase transition occurs upon cooling.

Enthalpy of Fusion (ΔHf): The amount of energy required to melt the substance, which is related to its degree of crystallinity. mdpi.com

Studies on similar long-chain fatty acid esters show a clear correlation between chain length and thermal properties. researchgate.net The long, saturated acyl and alkyl chains of Hexadecyl docosanoate result in a well-defined melting point and a significant enthalpy of fusion, characteristic of a highly ordered crystalline structure. mdpi.comresearchgate.net

ParameterDescriptionTypical Expected Value Range for High-Chain Esters
Onset Melting Temp. Temperature at which melting begins.29 - 60 °C researchgate.net
Peak Melting Temp. (Tm) Temperature of maximum heat absorption during melting.40 - 70 °C
Enthalpy of Fusion (ΔHf) Energy absorbed during melting.>185 J/g researchgate.net
Crystallization Temp. (Tc) Temperature of maximum heat release during crystallization.35 - 65 °C

Chemometric and Data Analysis for Complex Mixtures

When Hexadecyl docosanoate is a component of a complex mixture, such as a natural plant wax, advanced data analysis is required to identify and quantify it accurately. nih.gov Chemometric approaches are essential for interpreting the large datasets generated by chromatographic techniques.

In studies of natural products, such as plant cuticular waxes, Hexadecyl docosanoate often co-occurs with dozens of other compounds, including alkanes, aldehydes, and other esters. nih.gov Multivariate statistical analysis (MVA) techniques, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), are applied to the compositional data (e.g., relative percentages of each compound from Gas Chromatography) to discern patterns and relationships. mdpi.com For instance, in a chemotaxonomic study of various Dianthus species, the presence and relative abundance of Hexadecyl docosanoate and other wax components were used as variables. nih.gov MVA can effectively differentiate between plant species or varieties by identifying the key compounds, including Hexadecyl docosanoate, that contribute most to the variation among samples. nih.govmdpi.com

Statistical TechniqueApplication to Wax AnalysisInsight Gained Regarding Hexadecyl Docosanoate
Principal Component Analysis (PCA) Reduces the dimensionality of complex wax composition data to visualize sample groupings.Identifies if Hexadecyl docosanoate is a significant marker for differentiating between sample groups.
Hierarchical Cluster Analysis (HCA) Groups samples based on the similarity of their overall wax profiles.Determines if samples with similar Hexadecyl docosanoate content cluster together.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for analyzing volatile and semi-volatile compounds like Hexadecyl docosanoate. scispace.com While mass spectrometry provides structural information, it can sometimes be insufficient to distinguish between isomers, which may have very similar fragmentation patterns. nist.gov The retention index (RI) provides an additional, highly reliable parameter for compound identification. researchgate.net

The RI converts the retention time of a compound into a system-independent value relative to the retention times of a homologous series of n-alkanes. researchgate.net To confirm the identity of a chromatographic peak as Hexadecyl docosanoate, its experimentally determined RI on a specific GC column (e.g., a non-polar DB-5 or a polar DB-WAX) is compared to values from established databases or literature. nist.govresearchgate.net A match between the experimental RI and the reference value, in conjunction with the mass spectrum, provides a much higher degree of confidence in the identification than either piece of information alone. researchgate.net

Computational Tools for Predictive Analysis in Chemical Research

In modern chemical research, computational tools have become indispensable for the predictive analysis of molecular properties and behaviors, offering insights that can guide experimental work and accelerate discovery. For a long-chain wax ester like hexadecyl docosanoate, these in silico methods provide a powerful means to forecast its physicochemical properties, spectroscopic signatures, and molecular dynamics without the need for extensive laboratory synthesis and characterization. These predictive tools range from quantum mechanical calculations to classical molecular dynamics and machine learning models.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are a significant computational technique used to understand the behavior of molecules and their interactions over time. mdpi.comscilit.com For hexadecyl docosanoate, MD simulations can model its aggregation behavior, conformational changes, and interactions with other molecules or surfaces. mdpi.comacs.org These simulations treat atoms as classical particles and use force fields to describe the potential energy of the system, allowing for the prediction of macroscopic properties from microscopic interactions. For instance, MD simulations have been employed to study the aggregation of long-chain wax molecules in crude oil, revealing that longer chains have a greater tendency to aggregate. mdpi.com Such studies can provide insights into the crystallization and phase behavior of hexadecyl docosanoate.

Research on wax esters has utilized MD simulations to understand their molecular configuration. For example, simulations have shown that wax esters can adopt a "V-shape" at interfaces, which influences their packing and surface properties. Additionally, MD simulations can be used to model the interaction of wax esters with other molecules, such as in the formation of oleogels, where the molecular symmetry and chain length of the wax ester influence the gel's rigidity. mdpi.com

Quantum Chemistry Methods

Quantum chemistry methods, such as Density Functional Theory (DFT), provide a more fundamental approach to predicting molecular properties by solving the electronic structure of a molecule. mdpi.com DFT can be used to optimize the geometry of hexadecyl docosanoate, calculate its electronic properties (like the highest occupied molecular orbital, HOMO, and lowest unoccupied molecular orbital, LUMO), and predict spectroscopic data. mdpi.com

For instance, DFT calculations are instrumental in predicting NMR spectra. By calculating the isotropic shielding values for each atom in a molecule, it is possible to predict the chemical shifts. uncw.edugithub.io This process often involves a conformational search to identify the most stable conformers, followed by DFT calculations for each, and then a Boltzmann-weighted averaging of the results to obtain the final predicted spectrum. uncw.edu While computationally intensive, this approach can yield highly accurate predictions of ¹H and ¹³C NMR spectra, aiding in the structural elucidation of complex molecules like hexadecyl docosanoate.

The following table illustrates the type of data that can be generated for a long-chain ester using DFT-based NMR prediction:

Atom Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
Carbonyl Carbon (C=O)173.5-
Methylene Carbon adjacent to Carbonyl (α-CH₂)34.22.25
Methylene Carbon adjacent to Oxygen (α'-CH₂)64.54.05
Terminal Methyl Carbon (CH₃)14.10.88

Note: The data in this table is illustrative for a generic long-chain wax ester and not specific to hexadecyl docosanoate, as direct computational studies were not found.

Predictive Models for Physicochemical Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemicals based on their molecular structure. researchgate.net These models are built by correlating structural descriptors of molecules with their experimentally determined properties.

The table below provides an example of how a QSPR model might predict the melting point of various saturated wax esters based on their chain lengths.

Wax Ester Total Carbon Number Predicted Melting Point (°C)
Dodecyl Myristate2638.5
Tetradecyl Palmitate3050.8
Hexadecyl Stearate3460.1
Octadecyl Eicosanoate3867.4
Eicosyl Docosanoate4273.2

Note: The data in this table is derived from general trends observed for wax esters and serves as an illustrative example of QSPR predictions. nih.govnih.gov

Computational Chromatography

Computational tools are also being developed to predict the chromatographic behavior of molecules. mdpi.com For a compound like hexadecyl docosanoate, these methods can predict its retention time in different chromatographic systems, such as high-performance liquid chromatography (HPLC). By modeling the interactions between the analyte and the stationary and mobile phases, it is possible to simulate the separation process and optimize experimental conditions. mdpi.com Molecular docking and MD simulations can be used to study the interactions between enantiomers and chiral stationary phases, helping to predict the elution order in chiral chromatography. mdpi.com

V. Interactions and Self Assembly Properties of Hexadecyl Docosanoate

Lipid Bilayer Integration and Membrane Modulation

As an amphipathic molecule with a very long, saturated hydrocarbon chain, hexadecyl docosanoate and its constituent parts can integrate into lipid bilayers, significantly modulating their physical properties.

Influence on Membrane Fluidity and Stability

The integration of long-chain saturated lipids into a cell membrane generally decreases its fluidity. wikipedia.orgquora.com The long, straight hydrocarbon chains of both the hexadecanol (B772) and docosanoic acid moieties of hexadecyl docosanoate can pack tightly with the acyl chains of membrane phospholipids. This efficient packing increases the van der Waals interactions between the lipid tails, leading to a more ordered, gel-like state and a reduction in the lateral movement of membrane components. quora.comquora.com

Longer hydrocarbon chains are associated with a higher gel-to-liquid transition temperature, meaning the membrane becomes less fluid at physiological temperatures. quora.com The presence of saturated fatty acids, which lack the "kinks" found in unsaturated fatty acids, further enhances this ordering effect, resulting in a more rigid and stable membrane structure. wikipedia.orgfrontiersin.orgnih.gov The long-chain alcohol component, hexadecanol, can also intercalate into membranes, where it has been shown to form highly condensed, stable domains with phospholipids, in some cases displacing cholesterol and acting as a surrogate in promoting ordered phases. nih.gov

Table 1: Expected Influence of Hexadecyl Docosanoate on Lipid Bilayer Properties This table is generated based on the known effects of long-chain saturated fatty acids and alcohols on membrane biophysics.

PropertyEffect of Hexadecyl Docosanoate IntegrationRationale
Membrane Fluidity DecreaseSaturated, long chains allow for tight packing, restricting lipid movement. wikipedia.orgquora.com
Membrane Stability IncreaseEnhanced van der Waals forces create a more ordered and cohesive bilayer. quora.comnih.gov
Permeability DecreaseDensely packed lipids form a tighter barrier, reducing passive diffusion.
Phase Transition Temp. IncreaseMore thermal energy is required to disrupt the ordered, gel-like state. quora.com

Effects on Cellular Signaling and Transport Mechanisms

By altering the physical environment of the membrane, the integration of molecules like hexadecyl docosanoate can indirectly influence the function of embedded proteins that are critical for cellular signaling and transport. nih.gov Many membrane proteins, including receptors and ion channels, require a specific level of membrane fluidity to maintain their optimal conformation and function. wikipedia.org

A decrease in fluidity can restrict the conformational changes and lateral diffusion of these proteins, thereby modulating their activity. For instance, the function of G-protein coupled receptors (GPCRs) can be affected by changes in the lipid environment. nih.gov Specifically, long-chain fatty acids can disrupt the formation of lipid rafts, specialized membrane microdomains that are crucial for concentrating signaling proteins. nih.gov Furthermore, changes in membrane fluidity and elasticity have been shown to impact the activity of transport proteins and enzymes. nih.govresearchgate.net The slow hydrolysis of wax esters could also act as a mechanism for the delayed release of fatty acids and alcohols, which can then participate in signaling pathways. nih.gov

Role in Complex Biological and Non-Biological Matrixes

Hexadecyl docosanoate is a common constituent of complex lipid mixtures, most notably in the protective waxes of plants.

Contribution to Plant Epicuticular Wax Structure and Function

Plant epicuticular wax is a critical barrier that protects terrestrial plants from environmental stressors such as water loss, UV radiation, and pathogens. nih.govscielo.org.mxphcogres.com This wax is a complex matrix composed of very-long-chain aliphatic compounds, including alkanes, primary alcohols, aldehydes, fatty acids, and wax esters. nih.gov Hexadecyl docosanoate, as a saturated wax ester with a total of 38 carbons, is a representative member of this class of compounds. nih.govoup.com

Table 2: Common Components of Plant Epicuticular Wax Matrix This table illustrates the chemical environment in which Hexadecyl docosanoate is typically found.

Compound ClassExample(s)Typical Chain LengthsPrimary Function in Wax
Alkanes Nonacosane (C29), Hentriacontane (C31)C25 - C35Hydrophobicity, Water Barrier
Primary Alcohols Octacosanol (C28), Triacontanol (C30)C22 - C32Hydrophobicity, Crystal Formation
Fatty Acids Hexacosanoic acid (C26), Octacosanoic acid (C28)C16 - C32Precursors, Hydrophobicity
Aldehydes Triacontanal (C30)C22 - C32Precursors, Hydrophobicity
Wax Esters Hexadecyl docosanoate (C38) , Tetracosanyl tetracosanoate (C48)C34 - C52Water Barrier, Structural Integrity nih.gov
Triterpenoids α-amyrin, β-amyrin, LupeolN/ADefense, UV Protection scielo.org.mx

Interaction with Other Components in Natural Extracts

In natural extracts, such as those derived from plant cuticles, hexadecyl docosanoate does not act in isolation. Its properties are influenced by, and contribute to, the collective behavior of the entire lipid matrix. The interaction between different lipid classes can significantly affect the bulk properties of the wax. nih.gov

Self-Assembly Behavior in Ordered Systems

The molecular structure of hexadecyl docosanoate—a long, linear, and saturated ester—is highly conducive to self-assembly into ordered structures. This behavior is driven by the tendency of the long hydrocarbon chains to align and maximize stabilizing van der Waals forces. ncsu.edu

In aqueous environments or at interfaces, long-chain fatty acids and their derivatives can form close-packed, oriented monolayers. ncsu.edu The degree of order within these self-assembled layers increases with chain length, as longer alkyl chains have a greater tendency for self-association, leading to tighter and more perfect films. ncsu.edu This principle is fundamental to the formation of the crystalline structures seen in epicuticular wax. The linear geometry of hexadecyl docosanoate allows for efficient packing, similar to other saturated, straight-chain lipids. This contrasts with unsaturated or branched lipids, which disrupt packing and create more fluid, disordered arrangements. wikipedia.orgnih.gov This inherent ability to self-organize into stable, ordered structures is key to its functional role as a protective barrier component in nature.

Formation of Self-Assembled Structures in Neat States and Oleogels

Hexadecyl docosanoate, an asymmetrical wax ester, demonstrates distinct self-assembly characteristics in both its pure, or "neat," state and when used as a gelator in oleogels. The process of self-assembly is driven by the natural tendency of the molecules to arrange themselves into a more stable, lower-energy crystalline state as they cool from a liquid phase sexysmoothwax.comlifestancewax.com. This molecular organization leads to the formation of specific microstructures that define the physical properties of the resulting material.

In the neat state, hexadecyl docosanoate molecules self-assemble to form acicular, or needle-like, crystals frontiersin.orgfrontiersin.org. This morphology is a direct result of its molecular structure. The final close-packed crystal structure is determined by the interplay between directional interactions, van der Waals contributions, and symmetry considerations mdpi.com.

When dispersed in a liquid oil phase (such as vegetable oil) to form an oleogel, hexadecyl docosanoate molecules crystallize to create a three-dimensional network rsc.org. This self-supporting structure physically entraps the liquid oil, immobilizing it and transforming the liquid into a gel-like substance frontiersin.orgnorlab.com. Research indicates that while the fundamental crystallization behavior of asymmetrical esters like hexadecyl docosanoate is similar in oleogels as in the neat state, the resulting gel properties are significant. Oleogels formed with asymmetrical esters have been found to exhibit higher elasticity (G') compared to those formed with symmetrical esters frontiersin.orgfrontiersin.org. However, for both symmetrical and asymmetrical ester oleogels, an increase in the total carbon number of the ester corresponds to a decrease in the oleogel's elasticity and an increase in crystal size frontiersin.orgfrontiersin.org.

The table below summarizes the self-assembly characteristics of asymmetrical esters like hexadecyl docosanoate in different states.

StateCrystal MorphologyConsequence in Oleogels
Neat State Acicular (Needle-like)-
Oleogel Forms 3D crystal networkHigher elasticity (G') compared to symmetrical ester oleogels

Impact of Molecular Symmetry and Asymmetry on Crystal Formation

The symmetry of a wax ester molecule is a critical factor that profoundly influences its crystallization behavior and the resulting crystal morphology frontiersin.orgmdpi.com. Wax esters are classified as either symmetrical, where the fatty acid and fatty alcohol chains have the same number of carbon atoms (e.g., hexadecyl hexadecanoate, 16:16), or asymmetrical, where the chain lengths differ, as in hexadecyl docosanoate (16:22).

This structural difference directly impacts how the molecules pack together into a crystal lattice. Studies comparing various symmetrical esters (SE) and asymmetrical esters (AE) have revealed a clear pattern:

Symmetrical Esters (SE) consistently self-assemble into plate-like crystals in their neat state frontiersin.orgfrontiersin.org.

Asymmetrical Esters (AE) , including hexadecyl docosanoate, form acicular-like (needle-like) crystals frontiersin.orgfrontiersin.org.

Furthermore, research on a wide range of wax esters has shown that for a given total carbon number, non-symmetric esters tend to exhibit reduced caloric properties, such as a lower heat of fusion, compared to their symmetric counterparts ugent.be. This suggests that the crystals formed by asymmetrical esters may be less ordered or have a lower lattice energy than the more efficiently packed crystals of symmetrical esters.

The table below contrasts the crystallization properties influenced by molecular symmetry.

PropertySymmetrical Esters (e.g., 16:16)Asymmetrical Esters (e.g., Hexadecyl Docosanoate 16:22)
Molecular Structure Equal length fatty acid and alcohol chainsUnequal length fatty acid and alcohol chains
Crystal Habit (Neat) Plate-likeAcicular (Needle-like)
Caloric Properties Higher heat of fusion for a given carbon numberReduced heat of fusion for a given carbon number

Vi. Advanced Materials Science and Engineering Applications

Role in Lubricant Formulations

The primary function of a lubricant is to reduce friction and wear between interacting surfaces. Wax esters, including Hexadecyl docosanoate, are recognized for their excellent lubricating properties, which stem from their chemical nature and molecular structure. clinicalresearchnewsonline.comnih.gov They are increasingly considered as environmentally friendly alternatives to petroleum-based lubricants. oup.com

In tribological systems, the effectiveness of a lubricant is heavily dependent on its ability to form a durable and protective film on the surfaces in contact. Hexadecyl docosanoate, like other long-chain esters, excels in this regard due to the polarity of its ester group. This polarity promotes adhesion to metal surfaces, creating a robust molecular layer that acts as a barrier, preventing direct metal-to-metal contact and thereby reducing friction and wear. google.com

The long, straight hydrocarbon chains of Hexadecyl docosanoate allow for dense packing of the molecules on the surface, forming a well-ordered and resilient film. researchgate.net This film can withstand significant pressure and shear forces, which is crucial in high-load applications. researchgate.net The strength of this film is attributed to the cumulative van der Waals forces between the long aliphatic chains. researchgate.net

Table 1: Factors Influencing Film Formation of Ester Lubricants

FactorInfluence on Film Formation
Molecular Chain Length Longer chains lead to stronger van der Waals forces, resulting in a more durable film. researchgate.net
Polar Head Group The ester functional group promotes strong adsorption onto metal surfaces. google.com
Molecular Packing Linear chains allow for dense packing, creating a robust and difficult-to-penetrate film. researchgate.net
Temperature Affects the viscosity and integrity of the film; high thermal stability is desirable. nih.gov

Hexadecyl docosanoate can be incorporated into lubricant formulations to enhance their performance in specialized applications. Its properties make it suitable for use as a base stock or as an additive in industrial and automotive gear oils, among other applications. google.com The chemical stability of saturated wax esters over a broad temperature range ensures consistent lubrication properties. nih.gov

Research into various organic molecules as lubricant additives has shown that compounds with long hydrocarbon chains and functional groups capable of surface adhesion can significantly improve anti-wear and friction-reducing properties. semanticscholar.org The addition of such molecules can lead to the formation of a protective tribofilm at the sliding interface, which is critical for performance under extreme pressure conditions. semanticscholar.org While direct studies on Hexadecyl docosanoate are limited, its characteristics are analogous to other long-chain esters proven to be effective lubricant enhancers.

Applications in Advanced Material Systems

The utility of Hexadecyl docosanoate extends beyond lubrication into the realm of advanced materials, where its thermal and physical properties are harnessed for innovative applications.

Phase Change Materials (PCMs) are substances that absorb and release large amounts of latent heat during a phase transition at a nearly constant temperature. sci-hub.st This property makes them ideal for thermal energy storage (TES) applications, contributing to energy efficiency in buildings, electronics, and textiles. sci-hub.stmdpi.com

Organic PCMs, such as long-chain alkanes and esters like Hexadecyl docosanoate, are attractive due to their high latent heat of fusion, chemical stability, and non-corrosive nature. Hexadecyl docosanoate, being a long-chain saturated ester, is expected to have a distinct melting point and a significant latent heat storage capacity, making it a candidate for latent heat storage systems. formulation.org.uk The specific melting temperature can be tailored by altering the chain lengths of the fatty acid and fatty alcohol components.

To overcome issues like leakage in the liquid state and low thermal conductivity, organic PCMs are often encapsulated or incorporated into a supporting matrix to create shape-stabilized PCMs (ss-PCMs). mdpi.comktu.lt For instance, fatty acid eutectics have been successfully adsorbed into activated carbon to prevent leakage and improve thermal reliability. ktu.lt

Table 2: Typical Thermal Properties of Organic PCMs

PropertyDescriptionRelevance to Hexadecyl docosanoate
Melting Temperature The temperature at which the material transitions from solid to liquid.Determines the operating temperature range for the TES application.
Latent Heat of Fusion The amount of energy absorbed during melting or released during freezing.A high value is desirable for storing a large amount of energy in a small mass. formulation.org.uk
Thermal Conductivity The rate at which heat is transferred through the material.Often low for organic PCMs, requiring enhancement with additives. mdpi.com
Thermal Reliability The ability to maintain thermal properties after repeated melting/freezing cycles.Essential for long-term performance and stability. nih.gov

Biocompatible and biodegradable polymers are of great interest for a wide range of biomedical applications, including tissue engineering, drug delivery, and medical implants. nih.govnih.gov These polymers can be either natural or synthetic. researchgate.net Hexadecyl docosanoate, derived from natural fatty acids and alcohols, is expected to exhibit good biocompatibility.

When incorporated into polymeric composites, Hexadecyl docosanoate can act as a plasticizer or a processing aid. Its waxy nature can modify the mechanical properties of the polymer, potentially increasing flexibility and impact resistance. In the context of biodegradable polymers like polylactic acid (PLA) or polycaprolactone (B3415563) (PCL), the addition of a biocompatible ester could modulate the degradation rate and enhance the material's processability. nih.govresearchgate.net Functional polymers are fundamental in designing complex structures for applications such as biocompatible surfaces and bioactive scaffolds. researchgate.net

The trend towards miniaturization in electronics and mechanics has led to the development of Microelectromechanical Systems (MEMS) and Nanoelectromechanical Systems (NEMS). researchgate.netnih.gov These microscopic devices involve moving parts that require effective lubrication to ensure reliability and longevity. Due to their small scale, traditional liquid lubricants can be problematic.

Long-chain esters like Hexadecyl docosanoate have the potential to form thin, self-assembled monolayers on surfaces, which could provide the necessary lubrication for MEMS/NEMS without the issues of viscosity and contamination associated with bulk liquids. The ability to form a stable, low-friction film at the nanoscale is a critical area of research. researchgate.net

In nanotechnology, Hexadecyl docosanoate could also be used as a component in the formulation of nanoparticles or nanoemulsions for various applications, leveraging its biocompatibility and surface-active properties.

Function in Delivery Systems (Non-Pharmaceutical, Non-Clinical)

Hexadecyl docosanoate, a long-chain wax ester, serves as a critical component in the formulation of advanced delivery systems due to its physicochemical properties. Its solid nature at ambient temperatures, lipophilicity, and biocompatibility make it an ideal candidate for the lipid matrix in carrier systems designed for controlled release and protection of active ingredients in non-clinical applications.

Use in Agronomic Active Ingredient Delivery Systems

In the agricultural sector, there is a growing need for efficient and environmentally conscious methods of delivering active ingredients such as pesticides and herbicides. Lipid-based nanoparticles have emerged as a promising technology to meet this demand, offering advantages like enhanced stability, protection of the active ingredient from degradation, and controlled release. mdpi.commdpi.com Hexadecyl docosanoate is well-suited to function as the solid lipid core in systems like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).

Solid Lipid Nanoparticles (SLNs) are colloidal carriers where the core consists of a solid lipid, like hexadecyl docosanoate, dispersed in an aqueous medium with surfactants. nih.gov The solid matrix effectively encapsulates lipophilic active ingredients, protecting them from premature degradation and controlling their release profile. mdpi.com Nanostructured Lipid Carriers (NLCs) are an advanced version of SLNs, where the lipid core is a blend of solid and liquid lipids (oils). nih.gov This unstructured core provides greater loading capacity for active ingredients and minimizes the potential for expulsion during storage. mdpi.com In NLC formulations, hexadecyl docosanoate would constitute a key part of the solid lipid component, creating the necessary imperfections in the crystal lattice to accommodate the active compound.

The primary function of hexadecyl docosanoate in these agronomic delivery systems is to form a stable, solid core that immobilizes the active ingredient. This approach can reduce the environmental impact of pesticides by minimizing runoff and volatilization, ensuring the active compound is released at the target site over an extended period. wur.nl The formulation of these nanoparticles involves high-energy processes like high-pressure homogenization or microemulsification, where the molten lipid phase containing the dissolved active ingredient is dispersed in a hot aqueous surfactant solution, followed by cooling and crystallization of the lipid nanoparticles.

Table 1: Comparison of Lipid-Based Agronomic Delivery Systems This table is interactive. You can sort and filter the data.

Feature Solid Lipid Nanoparticles (SLNs) Nanostructured Lipid Carriers (NLCs) Role of Hexadecyl docosanoate
Core Composition Solid Lipid Blend of Solid and Liquid Lipids Primary solid lipid matrix component
Active Ingredient Loading Moderate High Forms the solid structure that entraps the active ingredient
Release Profile Biphasic or sustained release Sustained release, often with less burst effect Governs the release rate through its crystalline structure
Physical Stability Good; potential for crystallization and expulsion Excellent; amorphous structure prevents expulsion Contributes to the overall stability of the nanoparticle

| Primary Advantage | Biocompatible, controlled release | High loading capacity, improved stability | Provides the necessary solidity and lipophilicity for the core |

Formulation Science for Enhanced Material Properties

In formulation science, hexadecyl docosanoate is valued for its thermal properties, which allow its use as a phase change material (PCM). PCMs are substances that absorb and release significant amounts of thermal energy—known as latent heat—at a relatively constant temperature during their phase transition (e.g., from solid to liquid). This characteristic is highly valuable for thermal energy storage and management in various industrial applications.

The long alkyl chains of hexadecyl docosanoate result in a distinct melting and freezing point, making it a candidate for organic solid-liquid PCMs. A key challenge in using solid-liquid PCMs is the containment of the material once it melts. Formulation science addresses this by incorporating the PCM into a stable supporting matrix, creating what is known as a form-stable composite PCM. In such a composite, hexadecyl docosanoate would be impregnated into a porous supporting material or encapsulated.

Research into related long-chain compounds demonstrates this principle effectively. For instance, hexadecanol (B772), a fatty alcohol with similar chain length characteristics, has been successfully integrated into polyurethane (PU) matrices. researchgate.net In these composites, the PU acts as the supporting material, preventing the leakage of the hexadecanol in its liquid state. researchgate.net The formulation process ensures that the PCM is finely dispersed within the polymer network, enhancing thermal conductivity and structural integrity. The thermal properties of the resulting composite are a function of the PCM's concentration and its interaction with the matrix. A higher concentration of the PCM generally leads to higher latent heat storage capacity, but there is a maximum threshold beyond which leakage can occur. researchgate.net

The application of hexadecyl docosanoate in such formulations would follow similar principles, leveraging its specific melting point and latent heat of fusion to engineer materials with tailored thermal management capabilities for applications in electronics, textiles, and building materials.

Table 2: Research Findings on Thermal Properties of Form-Stable PCMs Using Long-Chain Compounds This table is interactive. You can sort and filter the data.

PCM Component Supporting Matrix PCM Weight % Phase Change Enthalpy (J/g) Key Finding
Hexadecanol Dye-linked Polyurethane 63.8% 229.5 The matrix serves as both a support and an additional PCM, significantly increasing enthalpy. researchgate.net
Octanoic Acid-Myristic Acid Expanded Graphite (B72142) Not specified 136.3 Expanded graphite enhances thermal conductivity. mdpi.com

Table of Mentioned Compounds

Compound Name
Decanoic acid
Hexadecanol
Hexadecyl docosanoate
Myristic acid
Octanoic acid
Oleic acid
Polyurethane

Vii. Future Research Directions and Emerging Areas

Exploration of Undiscovered Biological Sources and Ecological Roles

While wax esters are known constituents in various organisms, the full extent of their natural distribution remains largely uncharted. creative-proteomics.com Future research will likely focus on bioprospecting for novel sources of Hexadecyl docosanoate and similar long-chain esters in previously unexplored biological niches.

Key Research Thrusts:

Extremophiles: Investigating microorganisms from extreme environments (e.g., deep-sea hydrothermal vents, polar ice caps, hypersaline lakes) could reveal unique wax ester profiles adapted to harsh conditions, potentially offering novel properties.

Insect-Plant Interactions: Many insects and plants use surface lipids, including wax esters, for waterproofing and chemical signaling. unlv.eduresearchgate.net Targeted studies on specific symbiotic or antagonistic relationships may uncover specialized wax esters like Hexadecyl docosanoate playing critical roles in communication, defense, or environmental adaptation.

Marine Ecosystems: The marine food web is a rich source of wax esters, which serve as crucial energy reserves for organisms from zooplankton to larger predators. researchgate.netwikipedia.orgresearchgate.net Further exploration of deep-sea fauna and phytoplankton blooms may identify new organisms that synthesize or accumulate significant quantities of specific long-chain wax esters.

This exploration will not only broaden our knowledge of biochemical diversity but also pinpoint potential natural sources for sustainable harvesting or biotechnological replication.

Table 1: Known Biological Sources of Long-Chain Wax Esters and Their Ecological Roles

Organism TypeExamplePrimary Ecological RoleFuture Research Area
Marine CrustaceansCalanus finmarchicus (Zooplankton)Energy storage, buoyancy creative-proteomics.comScreening of other pelagic and benthic crustaceans
Terrestrial ArthropodsGrasshoppers, BeesWaterproofing of cuticle unlv.edunih.govInvestigating species in arid environments
PlantsJojoba (Simmondsia chinensis)Seed energy storage, leaf surface protection creative-proteomics.comnih.govMetabolic engineering of high-biomass crops nih.gov
MicroorganismsYarrowia lipolytica (engineered)Intracellular lipid accumulation nih.govExploring oleaginous yeasts from diverse habitats

Development of Sustainable and Green Synthesis Pathways

Traditional chemical synthesis of esters often relies on harsh conditions and hazardous chemicals. researchgate.net The principles of green chemistry are driving the development of more environmentally benign methods for producing Hexadecyl docosanoate. jove.comrsc.org

Key Research Thrusts:

Enzymatic Catalysis: The use of lipases for esterification represents a significant green alternative. researchgate.net Future work will focus on discovering or engineering more robust enzymes with high specificity for long-chain substrates, improving reaction yields, and developing efficient enzyme immobilization techniques for continuous processing and reuse. mdpi.com

Whole-Cell Biocatalysis: Engineering microorganisms like Yarrowia lipolytica or Escherichia coli to produce specific wax esters directly from renewable feedstocks like waste cooking oil is a promising avenue. nih.gov Research will aim to optimize metabolic pathways, enhance product titers, and streamline downstream processing to make microbial synthesis economically viable.

Greener Solvent and Catalyst Systems: Research into alternative reaction media, such as supercritical fluids or bio-based solvents, can reduce reliance on volatile organic compounds. jove.com The development of solid acid catalysts, like reusable Dowex H+ resins, offers a way to simplify product purification and minimize waste compared to traditional liquid acid catalysts. nih.govacs.org

Table 2: Comparison of Synthesis Pathways for Wax Esters

MethodAdvantagesChallenges for Future Research
Traditional Chemical Synthesis (e.g., Fischer Esterification)Well-established, high conversion ratesHarsh conditions (high temp/pressure), corrosive catalysts, by-product formation researchgate.netrsc.org
Enzymatic Synthesis (Lipase-catalyzed)Mild conditions, high selectivity, reduced by-products, environmentally friendly researchgate.netEnzyme cost and stability, slower reaction rates, optimizing immobilization mdpi.com
Microbial Synthesis (Whole-cell)Uses renewable feedstocks, potential for one-pot synthesis nih.govLow yields, complex metabolic engineering, product toxicity to cells nih.govnih.gov
Green Catalysis (e.g., Solid Acids)Reusable catalyst, simple product isolation, reduced waste nih.govacs.orgCatalyst deactivation over time, mass transfer limitations

Advanced Modeling and Simulation of Molecular Interactions

Computational chemistry offers powerful tools to predict the behavior of Hexadecyl docosanoate without costly and time-consuming laboratory experiments. Advanced modeling can provide insights into its physical properties and interactions at a molecular level. researcher.life

Key Research Thrusts:

Structure-Property Relationships: The physical properties of wax esters, such as melting point and viscosity, are highly dependent on their total chain length and the degree of unsaturation. unlv.eduresearchgate.netnih.gov Molecular dynamics simulations can be used to precisely model how the 38-carbon chain of Hexadecyl docosanoate influences its thermal properties and conformational flexibility.

Interactions in Complex Matrices: Simulations can predict how Hexadecyl docosanoate molecules arrange themselves in emulsions (e.g., cosmetics), at interfaces (e.g., lubricants), or within polymer matrices. This can guide the formulation of products with desired textures, stability, and performance characteristics.

Biological Interactions: Modeling can be employed to study the interaction of Hexadecyl docosanoate with biological structures, such as skin lipids or cell membranes. This could help in designing more effective cosmetic emollients or understanding its metabolic processing.

Table 3: Computational Modeling Approaches for Predicting Wax Ester Properties

Modeling TechniquePredicted Properties/InteractionsPotential Application Area
Molecular Dynamics (MD)Melting point, viscosity, density, conformational statesMaterial science, lubricant design
Quantitative Structure-Property Relationship (QSPR)Solubility, partition coefficients, environmental fate parametersEnvironmental science, formulation chemistry
Coarse-Grained SimulationSelf-assembly in emulsions, phase behavior in mixturesCosmetics, food technology

Novel Applications in Specialized Industrial Materials

The unique physical properties of long-chain saturated wax esters like Hexadecyl docosanoate make them attractive candidates for advanced material applications beyond their current use in cosmetics and lubricants. godrejindustries.comlabinsights.nl

Key Research Thrusts:

Phase-Change Materials (PCMs): Saturated wax esters have sharp, well-defined melting points. unlv.edunih.gov This makes Hexadecyl docosanoate a potential candidate for use in thermal energy storage applications, such as in smart textiles, building materials, or electronics cooling, where it can absorb and release heat during phase transitions.

Advanced Lubricants and Biolubricants: The demand for high-performance, biodegradable lubricants is growing. nih.gov Research could focus on formulating lubricants based on Hexadecyl docosanoate for specialized applications requiring high thermal stability and pressure resistance, potentially for use in the automotive or food-grade machinery industries.

Controlled-Release Systems: The hydrophobic and solid nature of Hexadecyl docosanoate could be leveraged to create matrices for the slow, controlled release of active ingredients. This could find applications in agriculture (pheromones, pesticides), pharmaceuticals, or active packaging for food preservation.

Polymer Additives: Incorporating Hexadecyl docosanoate into polymer blends could act as an internal lubricant or plasticizer, improving processing characteristics and modifying the final properties (e.g., flexibility, surface finish) of plastics.

Table 4: Current and Emerging Industrial Applications of Long-Chain Wax Esters

Application AreaCurrent UseEmerging/Novel Application
Cosmetics & Personal CareEmollient, viscosity builder, structurant in creams and lotions fishersci.comspwax.comMatrix for solid perfumes, temperature-responsive formulations
Industrial LubricantsComponent in specialty greases and waxes labinsights.nlHigh-performance biodegradable lubricants, food-grade lubricants nih.gov
Energy & MaterialsMinor component in waxes for polishes and coatingsOrganic phase-change materials for thermal energy storage
Agriculture & PharmaExcipient in some topical pharmaceutical formulations labinsights.nlEncapsulation matrix for controlled release of pesticides or drugs

Q & A

Basic: What are the established synthetic routes for hexadecyl docosanoate, and how can purity be optimized during synthesis?

Methodological Answer:
Hexadecyl docosanoate synthesis typically involves esterification of docosanoic acid with hexadecyl alcohol using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Purity optimization requires:

  • Stepwise monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress .
  • Purification techniques : Recrystallization from non-polar solvents or column chromatography to remove unreacted precursors .
  • Yield calculation : Compare theoretical and actual yields to identify inefficiencies, as demonstrated in similar ester syntheses .

Basic: Which spectroscopic and thermal characterization methods are most effective for confirming hexadecyl docosanoate’s structural integrity?

Methodological Answer:

  • FTIR : Identify ester carbonyl (C=O) peaks at ~1740 cm⁻¹ and C-O stretching at 1200–1100 cm⁻¹ to confirm ester bond formation .
  • NMR : Use 1^1H NMR to verify alkyl chain integration (e.g., hexadecyl protons at δ 1.2–1.4 ppm) .
  • TGA/DSC : Assess thermal stability and phase-change properties, noting decomposition temperatures above 200°C for similar long-chain esters .

Advanced: How can researchers design experiments to evaluate hexadecyl docosanoate’s biological activity, such as antiviral or antioxidant effects?

Methodological Answer:

  • Antiviral assays : Adapt TCID50_{50} protocols (as in hexadecyl pyridinium chloride studies) using cell models (e.g., Vero cells) and viral titer quantification via RT-PCR or plaque assays .
  • Antioxidant testing : Employ DPPH radical scavenging assays with dose-response curves (IC50_{50} calculation via GraphPad Prism) and ANOVA for statistical validation .
  • Cytotoxicity controls : Use CCK-8 assays on human cell lines (e.g., Calu-3) to establish non-toxic concentration ranges .

Advanced: How should contradictions in dose-dependent efficacy data (e.g., antiviral vs. cytotoxic concentrations) be analyzed?

Methodological Answer:

  • Dose-response curves : Plot viral inhibition (%) against log concentrations to identify effective vs. toxic ranges, ensuring EC50_{50} (effective concentration) is below CC50_{50} (cytotoxic concentration) .
  • Statistical reconciliation : Apply Bonferroni post-hoc tests to compare multiple groups and address false positives .
  • Model validation : Cross-verify in vitro results with alternative cell lines (e.g., Huh-7) to rule out model-specific artifacts .

Advanced: What strategies can address reproducibility challenges in hexadecyl docosanoate’s phase-change properties for material science applications?

Methodological Answer:

  • Cross-linking optimization : Study polymerization conditions (e.g., initiator concentration, reaction time) to stabilize microsphere morphology, as seen in hexadecyl acrylate systems .
  • Batch consistency : Use SEM to compare surface smoothness across synthesis batches and correlate with latent heat measurements (DSC) .
  • Environmental controls : Standardize humidity/temperature during synthesis to minimize variability in crystallinity .

Basic: How can researchers identify literature gaps when formulating hypotheses about hexadecyl docosanoate’s novel applications?

Methodological Answer:

  • Systematic reviews : Use databases (e.g., PubMed, SciFinder) to map existing studies on docosanoate esters, focusing on understudied areas like drug delivery or coatings .
  • Comparative analysis : Contrast hexadecyl docosanoate’s properties with structurally similar esters (e.g., ethyl docosanoate) to highlight unique attributes .
  • Preliminary assays : Conduct pilot studies on untested biological targets (e.g., biofilm inhibition) to generate preliminary data justifying deeper investigation .

Advanced: What computational methods can predict hexadecyl docosanoate’s interaction with biological membranes or enzymes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model ester binding to viral proteases or lipid bilayers, validating with experimental IC50_{50} data .
  • MD simulations : Simulate alkyl chain flexibility in lipid environments (GROMACS) to assess membrane integration potential .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, molecular weight) with bioactivity data from analogous esters .

Basic: What are the best practices for ensuring ethical and replicable data collection in hexadecyl docosanoate studies?

Methodological Answer:

  • Protocol documentation : Detail synthesis steps, instrument settings, and statistical tests (e.g., ANOVA parameters) to enable replication .
  • Data transparency : Share raw datasets (e.g., NMR spectra, cytotoxicity curves) in supplementary materials .
  • Ethical compliance : For in vitro studies, adhere to institutional biosafety guidelines, especially when handling viruses or human cell lines .

Advanced: How can researchers reconcile discrepancies between in vitro and theoretical models of hexadecyl docosanoate’s behavior?

Methodological Answer:

  • Parameter refinement : Adjust computational models (e.g., solubility parameters) using empirical data from HPLC retention times or partition coefficients .
  • Sensitivity analysis : Identify which variables (e.g., temperature, solvent polarity) most impact experimental outcomes .
  • Collaborative validation : Partner with computational chemists to iteratively refine models against experimental benchmarks .

Basic: What safety and handling protocols are critical when working with hexadecyl docosanoate in laboratory settings?

Methodological Answer:

  • PPE requirements : Use nitrile gloves and fume hoods during synthesis to avoid dermal exposure, as recommended for similar esters .
  • Waste disposal : Neutralize acidic byproducts before disposal, following institutional guidelines for organic waste .
  • Toxicity screening : Pre-screen cytotoxicity using brine shrimp lethality assays (Artemia salina) as a cost-effective preliminary test .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.